molecular formula C20H18N2O3S B2939949 (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 941871-64-3

(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2939949
CAS RN: 941871-64-3
M. Wt: 366.44
InChI Key: DCHSAJDPIIREBF-MRCUWXFGSA-N
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Description

(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactions and Synthesis

The study of photoreactions, as demonstrated by Mahran et al. (1983), investigates the photolysis of related thiazolyl compounds, leading to the formation of various products, indicating the potential for photochemical applications in synthesizing complex molecules (M. R. Mahran, M. Sidky, H. Wamhoff, 1983). Similarly, Gabriele et al. (2006) described a new synthesis route for dihydrobenzo[d]oxazine derivatives, showcasing the versatility of thiazole-based compounds in organic synthesis (B. Gabriele, G. Salerno, L. Veltri, R. Mancuso, Zhiyu Li, A. Crispini, Anna Bellusci, 2006).

Antimicrobial and Anticancer Activity

Compounds with thiazole and benzothiazole moieties have been investigated for their antimicrobial and anticancer activities. For instance, Tiwari et al. (2017) explored the anticancer evaluation of thiadiazole and benzamide hybrids, indicating the therapeutic potential of such compounds in treating cancer (S. Tiwari, S. Siddiqui, J. Seijas, M. Vázquez-Tato, A. Sarkate, D. Lokwani, A. P. Nikalje, 2017). Moreover, Song et al. (2017) synthesized and evaluated 1,3,4-oxadiazole thioether derivatives for their antibacterial activities, showcasing the potential of thiazole derivatives as antibacterial agents (Xianpeng Song, Pei Li, Mingwei Li, Anming Yang, Lu Yu, Liangzhi Luo, D. Hu, B. Song, 2017).

Corrosion Inhibition

Research by Hu et al. (2016) on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments highlights the application of these compounds in industrial processes to protect metals from corrosion, further illustrating the utility of benzothiazole derivatives in practical applications (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

Structural Studies and Material Science

The structural analysis and characterization of benzamide derivatives, as conducted by Kranjc et al. (2011), provide insights into the molecular architecture and potential material science applications of such compounds, including their role in forming stable complexes and interactions (K. Kranjc, M. Kočevar, F. Perdih, 2011).

properties

IUPAC Name

3,4-dimethoxy-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-5-10-22-15-8-6-13(2)11-18(15)26-20(22)21-19(23)14-7-9-16(24-3)17(12-14)25-4/h1,6-9,11-12H,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHSAJDPIIREBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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